3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one
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Overview
Description
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a methoxy group and a dimethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinolines.
Scientific Research Applications
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or marker in biological studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 2-(2,4-dimethylanilino)-3-methyl-6-diethylaminofluorane
- 2-(2,4-dimethylanilino)-3-{(E)-[(2,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
What sets 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one apart is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as well.
Properties
CAS No. |
714227-17-5 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O2/c1-12-4-6-17(13(2)8-12)20-11-15-9-14-10-16(23-3)5-7-18(14)21-19(15)22/h4-10,20H,11H2,1-3H3,(H,21,22) |
InChI Key |
FVENRQKIXVERJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC3=C(C=CC(=C3)OC)NC2=O)C |
solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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